molecular formula C29H25N3O3S B2900102 benzyl 2-((7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)acetate CAS No. 497072-28-3

benzyl 2-((7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)acetate

Cat. No.: B2900102
CAS No.: 497072-28-3
M. Wt: 495.6
InChI Key: WYHMLDOPMZSQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-((7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)acetate is a pyrrolo[2,3-d]pyrimidine derivative characterized by a 7-(4-ethoxyphenyl) substituent, a 5-phenyl group, and a benzyl thioacetate moiety at position 3.

Properties

IUPAC Name

benzyl 2-[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O3S/c1-2-34-24-15-13-23(14-16-24)32-17-25(22-11-7-4-8-12-22)27-28(32)30-20-31-29(27)36-19-26(33)35-18-21-9-5-3-6-10-21/h3-17,20H,2,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHMLDOPMZSQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3SCC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Benzyl 2-((7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)acetate plays a crucial role in biochemical reactions, particularly in interactions with enzymes and proteins. This compound has been observed to interact with serine/threonine protein kinases, such as protein kinase B (PKB), which is involved in cell signaling pathways . The interaction typically involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. This binding is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and form stable interactions.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell proliferation and survival . By inhibiting PKB, the compound can alter downstream signaling events, leading to changes in gene expression and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s mechanism of action involves binding to the active site of PKB, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, which are essential for various cellular functions such as cell growth and survival. Additionally, the compound may induce conformational changes in the enzyme, further enhancing its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibitory effects on cellular processes, although the degree of inhibition may vary with time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant biological activity without causing adverse effects. At higher doses, toxic effects may be observed, including alterations in normal cellular functions and potential damage to tissues . The threshold for these effects is dose-dependent, and careful titration is necessary to achieve the desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding these pathways is crucial for optimizing the compound’s pharmacokinetic properties and enhancing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in target tissues . The compound’s distribution is influenced by its physicochemical properties, which determine its affinity for different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to its site of action, ensuring its efficacy in modulating cellular processes.

Biological Activity

Benzyl 2-((7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. The structure can be represented as follows:

Benzyl 2 7 4 ethoxyphenyl 5 phenyl 7H pyrrolo 2 3 d pyrimidin 4 yl thio acetate\text{Benzyl 2 7 4 ethoxyphenyl 5 phenyl 7H pyrrolo 2 3 d pyrimidin 4 yl thio acetate}

Key Structural Components:

  • Pyrrolo[2,3-d]pyrimidine Core : This bicyclic structure is associated with various pharmacological properties.
  • Ethoxyphenyl Substituent : Contributes to the lipophilicity and potential receptor interactions.
  • Thioacetate Group : May enhance biological activity through sulfur interactions.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antimicrobial activity. For instance, compounds similar to this compound were tested against various bacterial strains. The results showed promising inhibition zones against Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents .

Anticancer Activity

Research has demonstrated that pyrrolo[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation. In vitro assays revealed that this compound showed cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Inhibition of Kinases

The compound has been investigated for its role as a kinase inhibitor. Specifically, it targets CDPK (calcium-dependent protein kinases), which are crucial in various signaling pathways related to cell growth and differentiation. Molecular docking studies suggest that the compound binds effectively to the ATP-binding site of these kinases, inhibiting their activity .

Case Studies

  • Antimalarial Activity : A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antimalarial properties. One study reported that certain derivatives exhibited IC50 values in the low micromolar range against Plasmodium falciparum, indicating strong potential as antimalarial agents .
  • Cytotoxicity Assessment : In a cytotoxicity study using HeLa cells, several derivatives including this compound were assessed for their effects on cell viability. Results indicated moderate cytotoxic effects at specific concentrations .

Data Tables

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus15
AnticancerMCF-7 (breast cancer)12
AntimalarialPlasmodium falciparum8
CytotoxicityHeLa20

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional properties are best understood by comparing it to analogs with variations in substituents at positions 4, 5, and 5. Below is a detailed analysis:

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Features
Benzyl 2-((7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)acetate (Target) -S-CH2-COO-Bn (benzyl thioacetate) C₂₈H₂₃N₃O₃S 497.57* Polar ester group; potential for hydrogen bonding and improved solubility.
4-Chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine -Cl C₂₀H₁₆ClN₃O 349.82 Electrophilic chloro group; likely lower solubility.
N-Benzyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine -NH-Bn (benzylamine) C₂₇H₂₃N₅ 417.51 Basic amine group; may enhance protein binding via NH interactions.
7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol -OH C₁₉H₁₅N₃O 301.35 Hydroxyl group; high polarity but prone to oxidation.
7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine -S-CH₂-C₆H₄-F (4-fluorobenzyl thioether) C₂₇H₂₂FN₃OS 467.55 Fluorinated thioether; increased lipophilicity and metabolic resistance.

*Calculated based on substituent addition to the 4-chloro analog in .

Key Findings

Substituent Effects on Solubility :

  • The benzyl thioacetate group in the target compound introduces ester functionality, enhancing polarity and aqueous solubility compared to the chloro and fluorobenzyl thioether analogs .
  • The hydroxyl-bearing analog (301.35 g/mol) has the highest polarity but lacks stability under oxidative conditions .

The benzylamine group (417.51 g/mol) introduces steric bulk and basicity, which could improve binding to kinase active sites but reduce membrane permeability .

Biological Implications :

  • The fluorobenzyl thioether analog (467.55 g/mol) exhibits higher lipophilicity (logP ~4.2 estimated), favoring blood-brain barrier penetration, whereas the target compound’s ester group may limit CNS activity due to hydrolysis .
  • The target compound’s thioacetate could act as a prodrug, releasing free thiols or carboxylic acids upon metabolic cleavage, enhancing intracellular activity .

Q & A

Q. What are the common synthetic routes for benzyl 2-((7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)acetate?

The synthesis typically involves multi-step reactions starting with functionalized pyrrolo[2,3-d]pyrimidine scaffolds. Key steps include:

  • Thioether formation : Reacting 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives with thiol-containing intermediates (e.g., benzyl thioacetate) under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
  • Catalyzed coupling : Palladium or copper catalysts may facilitate aryl-ether or sulfur bond formation, as seen in analogous thiazolo-pyrimidine syntheses .
  • Purification : Flash chromatography (ethyl acetate/hexanes gradients) or recrystallization (dichloromethane/hexanes) ensures high purity .

Q. How is the structural integrity of this compound confirmed?

Structural validation employs:

  • NMR spectroscopy : Analysis of aromatic proton environments (δ 6.3–7.4 ppm for pyrrolo-pyrimidine and benzyl groups) and methylene/methyl signals .
  • LCMS/HPLC : Confirmation of molecular weight (e.g., m/z 791 [M+H]+ in related compounds) and purity (>95%) using reverse-phase columns under acidic conditions .
  • Elemental analysis : Matching calculated and observed C/H/N ratios (e.g., C: 71.62%, H: 6.51% for analogs) .

Q. What purification techniques optimize yield and purity?

  • Flash chromatography : Gradient elution (20–70% ethyl acetate/hexanes) resolves intermediates with similar polarities .
  • Recrystallization : Solvent pairs like dichloromethane/hexanes (1:2) yield crystalline products, as demonstrated for pyrrolo-pyrimidine analogs .
  • Extraction : Ethyl acetate/water partitioning removes unreacted reagents or byproducts .

Advanced Research Questions

Q. How can crystallographic refinement resolve structural ambiguities in pyrrolo[2,3-d]pyrimidine derivatives?

  • Software tools : SHELXL (via SHELX system) is widely used for small-molecule refinement. Key steps include:
    • Twinned data handling : For high-symmetry crystals, detwinning algorithms improve electron density maps .
    • Disorder modeling : Partial occupancy refinement resolves overlapping substituents (e.g., ethoxyphenyl groups) .
  • Validation metrics : R-factors (<5%) and residual electron density (<0.3 eÅ⁻³) ensure model accuracy .

Q. What in vitro assays evaluate kinase inhibition potential?

  • Kinase profiling : Screen against panels (e.g., AKT1, EGFR) using fluorescence-based ADP-Glo™ assays. Analogous compounds (e.g., N-benzyl-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine) show IC₅₀ values <100 nM .
  • Cellular assays : Measure proliferation inhibition in cancer lines (e.g., HCT-116) via MTT assays, with dose-response curves (1–100 µM) .

Q. How are structure-activity relationship (SAR) studies designed for derivatives?

  • Systematic substitutions : Vary substituents at the 4-ethoxyphenyl (e.g., halogenation) or benzyl thioacetate groups (e.g., ester hydrolysis to carboxylic acids) .
  • Activity correlation : Test analogs in kinase assays and compare logP values (e.g., ClogP 3.5–4.2) to assess hydrophobicity effects .

Q. Table 1: SAR of Key Analogs

Compound ModificationBiological Activity (IC₅₀)Reference
4-Ethoxy → 4-Chloro substitutionKinase inhibition ↑ 2x
Benzyl → Cyclohexyl substitutionAnti-inflammatory activity
Thioacetate → AcetamideSolubility ↑, activity ↓

Q. How are metabolic stability and pharmacokinetics assessed preclinically?

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) via LCMS quantification .
  • Plasma protein binding : Equilibrium dialysis determines free fraction (e.g., >90% bound for lipophilic analogs) .
  • In vivo PK : Administer IV/orally to rodents; calculate AUC, Cmax, and bioavailability (>50% in optimized derivatives) .

Methodological Considerations

  • Data contradiction analysis : When crystallographic and NMR data conflict (e.g., unexpected dihedral angles), cross-validate with DFT calculations or variable-temperature NMR .
  • Scale-up challenges : Transitioning from mg to g-scale synthesis requires optimizing catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) and solvent recycling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.